2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide
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Description
2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C17H18FN5O3S and its molecular weight is 391.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Thermal Infrared Measurement and Ecosystem Health
Compounds with a [1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide structure, similar to the query compound, have shown promising applications in the agricultural sector. Moran (2003) discussed the synthesis of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds possessing herbicidal activity. These compounds were effective against a broad spectrum of vegetation at low application rates, suggesting their utility in managing plant ecosystem health through targeted weed control (Moran, 2003).
Anticancer Research
Wang et al. (2015) explored modifications to a compound with structural similarities to the query molecule, aiming to enhance its anticancer effects. By replacing the acetamide group with an alkylurea moiety, they synthesized derivatives with potent antiproliferative activities against human cancer cell lines. These compounds retained inhibitory activity against PI3Ks and mTOR while dramatically reducing acute oral toxicity, indicating their potential as effective anticancer agents with low toxicity (Wang et al., 2015).
Fluorescent Probes and Sensing Applications
Research on non-ionic surfactant-like pyrene derivatives containing a triazole unit, as described by Zhang et al. (2014), illustrates the utility of structurally related compounds in sensing applications. These compounds demonstrated significant fluorescence in response to micro-polarity changes in their environment, making them suitable as multi-functional fluorescent probes for sensing polarity and certain ions (Zhang et al., 2014).
Herbicide Development
Chen et al. (2009) developed a new herbicidal compound, N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, by modifying the methyl group of Flumetsulam into a methoxy group. The compound showed similar in vivo post-emergent herbicidal activity to existing herbicides against broad-leaf weeds, with a faster degradation rate in soil, highlighting its potential as an environmentally friendly herbicide candidate (Chen et al., 2009).
Properties
IUPAC Name |
2-[[7-[(4-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O3S/c1-26-9-6-19-14(24)11-27-17-21-20-15-16(25)22(7-8-23(15)17)10-12-2-4-13(18)5-3-12/h2-5,7-8H,6,9-11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVXQUQRXYGACK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NN=C2N1C=CN(C2=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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